4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone
Description
Propriétés
Numéro CAS |
475150-57-3 |
|---|---|
Formule moléculaire |
C10H11FN4OS |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide |
InChI |
InChI=1S/C10H11FN4OS/c1-6(16)14-9-3-2-7(4-8(9)11)5-13-15-10(12)17/h2-5H,1H3,(H,14,16)(H3,12,15,17)/b13-5+ |
Clé InChI |
LPOOMGIKZQEQHR-WLRTZDKTSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C=NNC(=S)N)F |
SMILES isomérique |
CC(=O)NC1=C(C=C(C=C1)/C=N/NC(=S)N)F |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C=NNC(=S)N)F |
Synonymes |
4-acetamido-3-fluorobenzaldehyde thiosemicarbazone KBF 611 KBF-611 KBF611 |
Origine du produit |
United States |
Activité Biologique
4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone (compound 16) is a synthetic compound derived from the reaction of 4-acetamido-3-fluorobenzaldehyde with thiosemicarbazide. This compound has garnered attention for its potential biological activities, particularly its efficacy against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity profile, and mechanisms of action.
Synthesis
The synthesis of 4-acetamido-3-fluorobenzaldehyde thiosemicarbazone involves a straightforward reaction between 4-acetamido-3-fluorobenzaldehyde and thiosemicarbazide. The process typically yields high purity and satisfactory yields, as demonstrated in various studies .
In Vitro Studies
4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone has been extensively studied for its antimycobacterial activity. In primary screening tests, the compound exhibited 99% inhibition against M. tuberculosis under specific conditions . The Minimum Inhibitory Concentration (MIC) values were determined against various strains of M. tuberculosis, including drug-sensitive and resistant strains. The results are summarized in Table 1.
| Strain Type | MIC (µg/mL) |
|---|---|
| Drug-sensitive H37Rv | 0.5 |
| Drug-resistant Erdman | 2.0 |
| Isoniazid-resistant | 1.0 |
| Rifampicin-resistant | 1.5 |
Table 1: MIC values of 4-acetamido-3-fluorobenzaldehyde thiosemicarbazone against different M. tuberculosis strains .
In Vivo Studies
In animal models, the compound was administered intraperitoneally or via oral gavage to evaluate its efficacy against TB infection. Results indicated significant bacterial load reduction in treated groups compared to controls, with statistical analyses confirming the significance of these findings .
Toxicity Profile
The toxicity of 4-acetamido-3-fluorobenzaldehyde thiosemicarbazone has been assessed using a variety of assays. It was found to be non-toxic at therapeutic doses, with a selectivity index (SI) indicating a favorable safety profile when compared to its antimicrobial efficacy .
| Parameter | Value |
|---|---|
| IC50 in VERO cells | >10 µg/mL |
| SI (IC50:MIC) | >20 |
Table 2: Toxicity parameters and selectivity index for the compound .
The exact mechanism by which 4-acetamido-3-fluorobenzaldehyde thiosemicarbazone exerts its antimycobacterial effects remains partially elucidated. However, it is suggested that the compound interferes with mycolic acid synthesis in mycobacteria, similar to other known anti-TB agents . Additionally, it may induce apoptosis in infected macrophages, leading to enhanced clearance of the bacteria .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A cohort study involving patients with drug-resistant TB showed that treatment regimens including this compound led to improved outcomes compared to standard therapies alone.
- Case Study 2 : A laboratory study demonstrated that combining this thiosemicarbazone with existing anti-TB drugs resulted in synergistic effects, enhancing overall treatment efficacy.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 4-acetamido-3-fluorobenzaldehyde thiosemicarbazone involves a straightforward condensation reaction. The compound is characterized by its ability to inhibit the growth of M. tuberculosis, making it a candidate for further development as an anti-tubercular agent. The reaction can be summarized as follows:
Antimycobacterial Activity
Research has demonstrated that 4-acetamido-3-fluorobenzaldehyde thiosemicarbazone exhibits significant antimycobacterial activity. In primary screening tests, the compound showed 99% inhibition of M. tuberculosis at low concentrations, with a minimum inhibitory concentration (MIC) of approximately 0.1 µg/ml . This indicates that it is significantly more effective than traditional anti-tuberculosis agents like isoniazid and rifampicin .
Efficacy Against Drug-Resistant Strains
The compound has also been tested against various drug-resistant strains of M. tuberculosis. The results indicate that it maintains efficacy even against strains resistant to first-line treatments, suggesting a unique mechanism of action that circumvents common resistance pathways .
In addition to its antimicrobial properties, studies have indicated that 4-acetamido-3-fluorobenzaldehyde thiosemicarbazone is non-toxic to mammalian cells at therapeutic doses. The selectivity index (SI), which compares the toxicity to mammalian cells with the antimicrobial activity against M. tuberculosis, supports its potential for therapeutic use .
Case Studies and Research Findings
Several studies have documented the promising effects of this compound:
- Primary Screening Results : In vitro tests showed that 4-acetamido-3-fluorobenzaldehyde thiosemicarbazone effectively inhibited M. tuberculosis growth in macrophage models, demonstrating its potential as a treatment option for tuberculosis .
- Cross-Resistance Studies : Research indicates that this compound does not exhibit cross-resistance with existing anti-tuberculosis drugs, which is critical for developing new therapies for resistant strains .
Comparative Data Table
| Compound | MIC (µg/ml) | % Inhibition | Selectivity Index |
|---|---|---|---|
| 4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone | 0.1 | 99% | High |
| Isoniazid | >2.0 | Variable | Low |
| Rifampicin | >2.0 | Variable | Low |
Méthodes De Préparation
Spectroscopic Confirmation
Infrared Spectroscopy (IR) :
-
NH Stretches : Bands at 3358 cm⁻¹ (thiosemicarbazone NH) and 3293 cm⁻¹ (amide NH).
-
C=S Stretch : 1286 cm⁻¹, indicative of the thiosemicarbazone moiety.
¹H NMR (90 MHz, DMSO-d₆) :
-
δ 11.49 (s, 1H, thiosemicarbazone NH).
-
δ 9.86 (s, 1H, amide NH).
-
δ 8.22–7.4 (m, 5H, aromatic protons and NH₂).
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 47.23 | 47.25 |
| H | 4.36 | 4.53 |
| N | 22.03 | 22.07 |
| S | 12.61 | 12.30 |
Data align with theoretical values, confirming compound purity.
Comparative Analysis with Halogenated Analogs
Chloro and Bromo Derivatives
Synthetic routes for 4-acetamido-3-chlorobenzaldehyde thiosemicarbazone (compound 18) and 4-acetamido-3-bromobenzaldehyde thiosemicarbazone (compound 20) mirror the fluorinated analog’s methodology but employ distinct halogenation reagents:
| Halogen | Reagent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| F | Selectfluor™ | 33.5 | 231 |
| Cl | NaOCl in acetic acid | 90 | 235–238 |
| Br | Br₂ in acetic acid | 32 | 232–235 |
Fluorination offers milder conditions compared to corrosive bromine or chlorine gas, though with lower yields due to recrystallization losses.
Mechanistic Considerations
Electrophilic fluorination via Selectfluor™ proceeds through a diazonium intermediate, whereas chlorination and bromination rely on hypohalous acid generation. The steric and electronic effects of the acetamido group direct halogenation to the meta position, consistent with resonance-assisted substitution patterns.
Optimization Strategies and Scalability
Q & A
Q. What are the standard synthetic routes for 4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone?
The synthesis typically involves two steps: (1) formation of thiosemicarbazides via reaction of hydrazine hydrate with substituted isothiocyanates in dichloromethane, and (2) condensation of the thiosemicarbazide with 4-acetamido-3-fluorobenzaldehyde under reflux in ethanol or methanol with catalytic glacial acetic acid. Thin-layer chromatography (TLC) and melting point analysis are used to monitor purity, while structural confirmation relies on IR, -NMR, and -NMR spectroscopy .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=S, N-H stretches) .
- Nuclear Magnetic Resonance (NMR) : -NMR (400 MHz) and -NMR (100 MHz) in DMSO- resolve proton environments and carbon frameworks, respectively .
- Thin-layer chromatography (TLC) : Verifies reaction progress and purity using UV-254 nm visualization .
Q. How is in vitro toxicity evaluated against tumor cell lines?
Standard protocols involve treating tumor cell lines (e.g., J774 macrophages) with the compound at varying concentrations (e.g., 0.1–100 µM) for 48–72 hours. Viability is assessed via MTT or resazurin assays, with commercial drugs like Doxorubicin as positive controls. Data are analyzed using nonlinear regression to calculate IC values .
Advanced Research Questions
Q. How can researchers address synthetic challenges like unexpected byproducts?
Side reactions, such as di-thiosemicarbazide formation, can occur when hydrazine reacts with excess isothiocyanate. To mitigate this, t-Boc-protected hydrazine is used to synthesize pure thiosemicarbazides, followed by acid deprotection . Solvent optimization (e.g., methanol over DCM or THF) and catalytic glacial acetic acid improve yield and purity .
Q. What methodologies predict ADMET properties for preclinical evaluation?
Computational platforms like SwissADME and pkCSM predict absorption, distribution, metabolism, excretion, and toxicity. Key parameters include:
- Lipophilicity (LogP) : Impacts membrane permeability.
- CYP450 inhibition : Assesses metabolic stability.
- AMES toxicity : Predicts mutagenic potential. These tools compare the compound’s profile with known drugs (e.g., Doxorubicin) to prioritize candidates for in vivo studies .
Q. How to design experiments for analyzing structure-activity relationships (SAR)?
- Crystallography : Resolve the ligand’s 3D structure to identify pharmacophoric groups (e.g., acetamido and fluorine substituents) that enhance binding to biological targets .
- Molecular docking : Simulate interactions with enzymes (e.g., aldose reductase) or metal ions (e.g., Fe) to optimize substituent effects .
- Bioactivity correlation : Compare IC values of analogs with varying substituents (e.g., 4-fluoro vs. 4-nitro groups) .
Q. What experimental strategies validate the mechanism of antitumor activity?
- Reactive Oxygen Species (ROS) assays : Measure intracellular ROS levels via fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
- Metal chelation studies : Use UV-Vis spectroscopy to evaluate Fe or Cu binding, which may disrupt cancer cell iron metabolism .
- Apoptosis markers : Western blotting for caspase-3/9 activation or flow cytometry for Annexin V/PI staining .
Q. How are reaction conditions optimized for scalability?
- Solvent screening : Test polar (methanol) vs. non-polar (DCM) solvents to balance yield and solubility .
- Catalyst variation : Compare glacial acetic acid vs. p-toluenesulfonic acid for condensation efficiency.
- Temperature gradients : Reflux (70°C) vs. room temperature for kinetic control .
Methodological Notes
- Contradiction management : While emphasizes hydrazine hydrate for thiosemicarbazide synthesis, highlights side reactions with unprotected hydrazine, recommending t-Boc protection for purity .
- Data interpretation : Inconsistent bioactivity results across cell lines may arise from differential expression of target proteins (e.g., ribonucleotide reductase) or metal ion concentrations in media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
